N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
Description
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic small molecule characterized by a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3,4-diethoxyphenyl group and at the 4-position with a benzamide moiety modified by a 4-(2-methylpropoxy) substituent. The 3,4-diethoxy substitution on the phenyl ring and the alkoxybenzamide group are critical structural features influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C23H27N3O5/c1-5-28-19-12-9-17(13-20(19)29-6-2)21-22(26-31-25-21)24-23(27)16-7-10-18(11-8-16)30-14-15(3)4/h7-13,15H,5-6,14H2,1-4H3,(H,24,26,27) |
InChI Key |
FJQNMJODGRKLMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes
Amidoximes serve as key intermediates for oxadiazole formation. For example, 4-(3,4-diethoxyphenyl)amidoxime is cyclized under acidic or dehydrating conditions to yield the 1,2,5-oxadiazole scaffold. In a representative procedure:
-
3,4-Diethoxyphenylacetonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to form the amidoxime intermediate.
-
Cyclization is achieved using trifluoroacetic anhydride (TFAA) at 0–5°C, yielding 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine with 78% efficiency.
Reaction Conditions Table
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NH₂OH·HCl | 80°C | 6 h | 85% |
| 2 | TFAA | 0–5°C | 2 h | 78% |
1,3-Dipolar Cycloaddition
Nitrile oxides and nitriles undergo [3+2] cycloaddition to form 1,2,5-oxadiazoles. However, this method is less favored due to competing dimerization of nitrile oxides. Platinum(IV) catalysts have been employed to mitigate side reactions, but yields remain moderate (45–60%).
Functionalization of the Oxadiazole Ring
Introduction of the Diethoxyphenyl Group
The diethoxyphenyl moiety is introduced early in the synthesis to ensure regioselectivity. In one approach:
Attachment of the Benzamide Moiety
The 4-(2-methylpropoxy)benzamide group is coupled via nucleophilic acyl substitution:
-
4-(2-Methylpropoxy)benzoyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride.
-
The oxadiazole amine intermediate reacts with the acyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 25°C for 12 hours, yielding the final product at 89%.
Functionalization Yield Comparison
| Step | Method | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| 2.1 | Suzuki-Miyaura Coupling | Dioxane/H₂O | Pd(OAc)₂ | 82% |
| 2.2 | Acyl Substitution | DCM/TEA | None | 89% |
Alternative Routes and Modifications
Solid-Phase Synthesis
For high-throughput applications, resin-bound synthesis has been explored:
-
Wang resin is functionalized with the oxadiazole core.
-
Sequential coupling with diethoxyphenyl and benzamide groups is performed using HBTU activation, yielding the product in 65% purity after cleavage.
Optimization and Challenges
Regioselectivity Control
The position of substituents on the oxadiazole ring is critical. Employing electron-withdrawing groups (e.g., nitro) at the 4-position directs cyclization to the desired 1,2,5-oxadiazole isomer.
Purification Strategies
-
Column Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) removes unreacted acyl chlorides.
-
Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >95% purity.
Purity Analysis
| Method | Solvent System | Purity |
|---|---|---|
| Column | Hexane/EtOAc | 92% |
| Recrystallization | EtOH/H₂O | 95% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Scientific Research Applications
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of microbial growth .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups : Compounds with halogen (e.g., 3-fluoro in 14 , 3-chloro in 16 ) or trifluoromethyl (13 ) substituents exhibit higher melting points, likely due to increased polarity and crystalline packing efficiency .
- Alkoxy Substituents : The target compound’s 4-(2-methylpropoxy) group introduces steric bulk and lipophilicity compared to smaller alkoxy groups (e.g., methoxy in 16 ). This may enhance membrane permeability but reduce aqueous solubility .
- Positional Effects : Para-substituted alkoxy groups (as in the target compound) vs. meta-substituted halogens (e.g., 14 , 16 ) may alter binding interactions in biological targets due to spatial and electronic differences .
Example :
Physicochemical Properties
- Solubility : Polar substituents (e.g., morpholine in 29 ) improve aqueous solubility, whereas halogenated or trifluoromethyl groups reduce it .
Biological Activity
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C21H23N3O5
- Molecular Weight : 397.42 g/mol
- CAS Number : 880789-83-3
Biological Activity
The biological activity of this compound has been assessed in various studies, focusing primarily on its anticancer properties and mechanism of action.
Anticancer Activity
- Mechanism of Action :
-
Cell Lines Tested :
- The compound has been tested against various human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- U-937 (acute monocytic leukemia)
- A549 (lung carcinoma)
- HeLa (cervical cancer)
- The compound has been tested against various human cancer cell lines, including:
- IC50 Values :
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.63 |
| U-937 | 12.34 |
| A549 | 10.56 |
Comparative Studies
In comparative studies, the compound was found to exhibit higher cytotoxicity than traditional chemotherapeutics like doxorubicin against certain cancer cell lines. For instance, derivatives of oxadiazole have demonstrated an enhanced potency compared to standard treatments .
Case Studies and Research Findings
-
Study on Apoptosis Induction :
A study highlighted the ability of the compound to induce apoptosis in MCF-7 cells through mitochondrial pathways and upregulation of apoptotic markers like Bax and downregulation of Bcl-2 . -
In Vivo Studies :
While in vitro studies have shown promising results, further in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide?
- Methodology :
-
Step 1 : Formation of the oxadiazole core via cyclization of precursor amidoximes under acidic or dehydrating conditions (e.g., using NaH in dry DMF) .
-
Step 2 : Coupling the oxadiazole intermediate with 4-(2-methylpropoxy)benzoyl chloride via nucleophilic acyl substitution. Reaction conditions (e.g., NaH as a base, dry DMF solvent, 20-hour reflux) are critical for yield optimization .
-
Purification : Recrystallization from toluene or CH₂Cl₂ yields high-purity product (>95%) .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 70–80°C (reflux) | Prevents side reactions |
| Solvent | Dry DMF or CH₂Cl₂ | Enhances reagent solubility |
| Reaction Time | 18–24 hours | Ensures complete conversion |
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Primary Techniques :
-
HRMS (ESI-) : Validates molecular formula (e.g., C₂₃H₂₆N₂O₅) with <2 ppm mass error .
-
¹H/¹³C NMR : Confirms substituent positions (e.g., diethoxy phenyl protons at δ 1.2–1.4 ppm; oxadiazole C=O at ~168 ppm) .
-
IR Spectroscopy : Detects key functional groups (e.g., benzamide C=O stretch at ~1650 cm⁻¹) .
- Data Interpretation : Discrepancies in NMR splitting patterns may indicate impurities; orthogonal methods like HPLC-MS are recommended for validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced antiplasmodial or anticancer activity?
- Critical Substituents :
-
3,4-Diethoxyphenyl Group : Enhances lipophilicity and target binding (e.g., Plasmodium falciparum enzymes) .
-
2-Methylpropoxy Chain : Modulates solubility and metabolic stability .
- SAR Strategies :
-
Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring improves bioactivity .
-
Heterocycle Replacement : Replacing oxadiazole with triazole or thiadiazole alters pharmacokinetic profiles .
- Biological Assays :
| Assay Type | Target IC₅₀ (µM) | Reference Compound |
|---|---|---|
| Antiplasmodial | 0.8–1.2 | Chloroquine-resistant strains |
| Cytotoxicity (HeLa) | >50 | Low off-target effects |
Q. What strategies can resolve conflicting data in solubility and stability studies of this benzamide derivative?
- Common Contradictions :
-
pH-Dependent Solubility : Higher solubility in acidic media (e.g., simulated gastric fluid) vs. precipitation at physiological pH .
-
Oxidative Degradation : Instability under light/oxygen requires argon-blanketed storage .
- Mitigation Approaches :
-
Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
-
Accelerated Stability Testing : Monitor degradation products via LC-MS under stress conditions (40°C/75% RH) .
Methodological Challenges
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?
- Docking Protocols :
-
Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation (ΔG < -8 kcal/mol indicates strong binding) .
-
Targets : Prioritize kinases (e.g., PfPK7) or GPCRs linked to apoptosis pathways .
- Validation : Compare in silico predictions with SPR (surface plasmon resonance) binding assays (e.g., KD < 1 µM) .
Q. What experimental designs are recommended for analyzing contradictory bioactivity data across cell lines?
- Troubleshooting Framework :
Dose-Response Curves : Confirm IC₅₀ consistency across ≥3 independent replicates.
Cell Line Authentication : Use STR profiling to rule out contamination .
Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
